Cas no 1568081-03-7 ((1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol)

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral azido alcohol derivative featuring a 2,4-dichlorophenyl group, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s stereospecific (1R) configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive molecules. The presence of both an azido group and a hydroxyl group allows for selective functionalization, enabling applications in click chemistry, peptidomimetics, and heterocycle formation. Its dichlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics, owing to its structural flexibility and reactivity.
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol structure
1568081-03-7 structure
Product name:(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
CAS No:1568081-03-7
MF:C8H7Cl2N3O
MW:232.066679239273
CID:6564088
PubChem ID:83093241

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
    • EN300-1147183
    • AKOS021414590
    • 1568081-03-7
    • Inchi: 1S/C8H7Cl2N3O/c9-5-1-2-6(7(10)3-5)8(14)4-12-13-11/h1-3,8,14H,4H2/t8-/m0/s1
    • InChI Key: NHIFUQHAQSCYAX-QMMMGPOBSA-N
    • SMILES: ClC1C=C(C=CC=1[C@H](CN=[N+]=[N-])O)Cl

Computed Properties

  • Exact Mass: 230.9966172g/mol
  • Monoisotopic Mass: 230.9966172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 34.6Ų

(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1147183-0.25g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
0.25g
$774.0 2023-10-25
Enamine
EN300-1147183-1g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
1g
$842.0 2023-10-25
Enamine
EN300-1147183-0.1g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
0.1g
$741.0 2023-10-25
Enamine
EN300-1147183-0.5g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
0.5g
$809.0 2023-10-25
Enamine
EN300-1147183-1.0g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7
1g
$0.0 2023-06-09
Enamine
EN300-1147183-2.5g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
2.5g
$1650.0 2023-10-25
Enamine
EN300-1147183-10g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
10g
$3622.0 2023-10-25
Enamine
EN300-1147183-0.05g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
0.05g
$707.0 2023-10-25
Enamine
EN300-1147183-5g
(1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol
1568081-03-7 95%
5g
$2443.0 2023-10-25

Additional information on (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol

Comprehensive Overview of (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 1568081-03-7): Properties, Applications, and Research Insights

The compound (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 1568081-03-7) is a chiral azido alcohol derivative with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features, including the 2,4-dichlorophenyl moiety and the azido functional group, make it a valuable intermediate for the development of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its versatility in click chemistry applications and its role in asymmetric synthesis.

In recent years, the demand for chiral building blocks like (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol has surged, driven by advancements in drug discovery and medicinal chemistry. The compound’s stereoselective properties align with the growing focus on enantiopure pharmaceuticals, a topic frequently searched in academic and industrial forums. Its CAS No. 1568081-03-7 is often referenced in patents and publications, highlighting its relevance in organic synthesis.

One of the most notable applications of (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol is its use in bioconjugation and proteomics research. The azido group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely employed for labeling biomolecules, a technique gaining traction in diagnostics and targeted drug delivery systems. Users searching for “azido alcohol uses” or “click chemistry reagents” will find this compound particularly relevant.

From a synthetic perspective, the 2,4-dichlorophenyl group in (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol contributes to its lipophilicity and electron-withdrawing effects, which are critical for modulating the pharmacokinetic properties of derived molecules. These attributes are frequently discussed in forums exploring structure-activity relationships (SAR) and fragment-based drug design. The compound’s CAS No. 1568081-03-7 is also associated with studies on enzyme inhibitors and receptor modulators.

Environmental and safety considerations are another hot topic surrounding (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol. While the compound is not classified as hazardous under standard regulations, researchers often inquire about “safe handling of azides” or “stability of chiral azido alcohols”. Proper storage conditions (e.g., protection from light and moisture) and adherence to good laboratory practices (GLP) are emphasized in technical datasheets.

In summary, (1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 1568081-03-7) is a multifaceted compound with broad utility in organic synthesis, drug development, and bioconjugation. Its alignment with trending research areas like click chemistry and enantioselective catalysis ensures its continued relevance in scientific literature and industrial applications. For those exploring “chiral azido alcohols” or “CAS 1568081-03-7 applications”, this compound offers a compelling case study in modern chemical innovation.

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